ETHYL 5-[(2-FURYLCARBONYL)AMINO]-3-METHYL-4-ISOTHIAZOLECARBOXYLATE
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Overview
Description
ETHYL 5-[(2-FURYLCARBONYL)AMINO]-3-METHYL-4-ISOTHIAZOLECARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a furan ring, an isothiazole ring, and an ethyl ester group. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
The synthesis of ETHYL 5-[(2-FURYLCARBONYL)AMINO]-3-METHYL-4-ISOTHIAZOLECARBOXYLATE involves multiple steps, starting with the preparation of the furan and isothiazole intermediates. The reaction conditions typically include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
ETHYL 5-[(2-FURYLCARBONYL)AMINO]-3-METHYL-4-ISOTHIAZOLECARBOXYLATE undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may have potential as a therapeutic agent due to its unique structure and reactivity. In industry, it can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 5-[(2-FURYLCARBONYL)AMINO]-3-METHYL-4-ISOTHIAZOLECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
ETHYL 5-[(2-FURYLCARBONYL)AMINO]-3-METHYL-4-ISOTHIAZOLECARBOXYLATE can be compared with other similar compounds, such as indole derivatives and other heterocyclic compounds These compounds share some structural similarities but differ in their specific functional groups and reactivity
Properties
IUPAC Name |
ethyl 5-(furan-2-carbonylamino)-3-methyl-1,2-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-3-17-12(16)9-7(2)14-19-11(9)13-10(15)8-5-4-6-18-8/h4-6H,3H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZYKUVTNVSARE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=C1C)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199694 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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